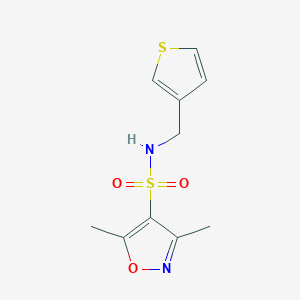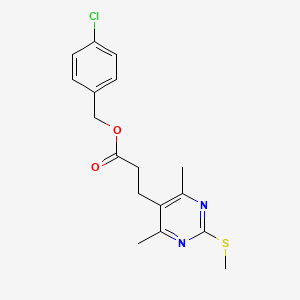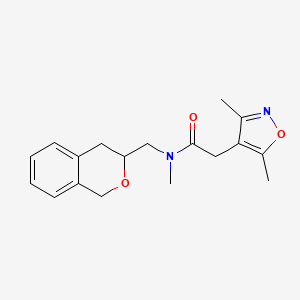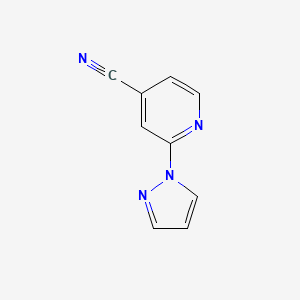
N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorobenzyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide, also known as ML297, is a small molecule inhibitor that targets the TASK-1 potassium channel. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary arterial hypertension, and atrial fibrillation. The purpose of
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches and Applications
Synthetic Methodologies : A study by Mamedov et al. (2016) introduced a novel synthetic approach for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the utility of oxalamide functionalities in synthesizing complex organic molecules. This work highlights the operational simplicity and high yield of the method, pointing to the potential for creating diverse oxalamide derivatives for various scientific applications (Mamedov et al., 2016).
Material Science and Chromatography : Research by Naikwadi et al. (1980) explored the synthesis of liquid crystals incorporating azobenzene units, used as stationary phases in gas-liquid chromatography. This study suggests the potential for incorporating similar structural motifs in designing materials with specific optical and separation properties (Naikwadi et al., 1980).
Photopolymerization Catalysts : Guillaneuf et al. (2010) investigated a new compound for nitroxide-mediated photopolymerization, demonstrating the integration of chromophore groups for advanced polymerization techniques. Such research indicates the potential application of structurally complex oxalamides in polymer science (Guillaneuf et al., 2010).
Electrochemical Applications : A study by Brillas et al. (2004) focused on the electrochemical degradation of herbicides using a boron-doped diamond electrode, providing insight into the environmental applications of electrochemical processes. While not directly related to the compound , this research contextually supports the exploration of electrochemical properties of related compounds (Brillas et al., 2004).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[(3-methoxythiolan-3-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-21-15(6-7-22-10-15)9-18-14(20)13(19)17-8-11-2-4-12(16)5-3-11/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDIVXHRRPEMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758642.png)

![[9-(4-methoxyphenyl)-6-oxo-6,9-dihydro-1H-purin-1-yl]acetic acid](/img/structure/B2758646.png)
![N-[5-(aminosulfonyl)-2-(diethylamino)phenyl]-2-chloroacetamide](/img/structure/B2758647.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2758649.png)


![6-bromo-N-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}pyridine-2-carboxamide](/img/structure/B2758652.png)
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2758654.png)
![2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide hydrochloride](/img/structure/B2758655.png)
